Pentyl Undecanoate

Description

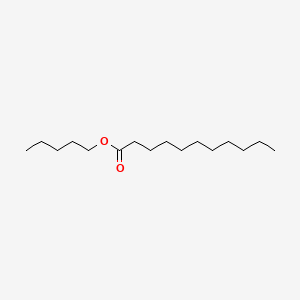

Structure

3D Structure

Properties

CAS No. |

10484-11-4 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

pentyl undecanoate |

InChI |

InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3-15H2,1-2H3 |

InChI Key |

RDOSVFWJFQNBEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=O)OCCCCC |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Pentyl Undecanoate

Chemical Synthesis Approaches for Pentyl Undecanoate

The formation of the ester bond in pentyl undecanoate is the central transformation in its synthesis. This can be accomplished through several approaches, each with distinct advantages and limitations.

Conventional Esterification Methods and Their Chemical Principles

Conventional methods for synthesizing pentyl undecanoate primarily involve the direct esterification of undecanoic acid with pentanol (B124592) or the transesterification of another undecanoate ester.

Fischer-Speier Esterification: This is the most common method for synthesizing esters. masterorganicchemistry.com It involves the reaction of undecanoic acid with pentanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchegg.com The reaction is a reversible equilibrium, and to drive it towards the formation of pentyl undecanoate, water, a byproduct, is typically removed using a Dean-Stark apparatus. sciencemadness.org The use of an excess of one reactant, usually the less expensive alcohol (pentanol), can also shift the equilibrium to favor the product. sciencemadness.org

The chemical principle involves the protonation of the carbonyl oxygen of undecanoic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. khanacademy.org The alcohol (pentanol) then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting ester yields pentyl undecanoate. masterorganicchemistry.com

Enzymatic Esterification: An alternative to acid catalysis is the use of enzymes, particularly lipases, as biocatalysts. mdpi.com This method is considered a greener alternative as it operates under milder reaction conditions (lower temperature and pressure) and often without the need for organic solvents. mdpi.comulpgc.es Immobilized lipases are frequently used to facilitate catalyst recovery and reuse. mdpi.comnih.gov The enzymatic synthesis of pentyl acetate (B1210297), a structurally similar ester, has been successfully demonstrated using immobilized lipase (B570770) Lipozyme®435. mdpi.comresearchgate.net The reaction proceeds via a "Ping-Pong Bi-Bi" mechanism where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the enzyme. researchgate.net

Transesterification: Pentyl undecanoate can also be synthesized through the transesterification of an existing undecanoate ester, such as methyl undecanoate or ethyl undecanoate, with pentanol. nih.gov This reaction is also typically catalyzed by an acid or a base. The equilibrium is driven towards the desired product by using an excess of pentanol or by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. nih.gov

| Method | Reactants | Catalyst | Key Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Undecanoic acid, Pentanol | H₂SO₄, TsOH | Reflux, Water removal | Low-cost catalyst, Well-established | Harsh conditions, Equilibrium limited, Side reactions |

| Enzymatic Esterification | Undecanoic acid, Pentanol | Immobilized Lipase | Mild temperature, Solvent-free | High selectivity, Green process, Reusable catalyst | Higher catalyst cost, Slower reaction rates |

| Transesterification | Methyl/Ethyl undecanoate, Pentanol | Acid or Base | Reflux, Removal of byproduct alcohol | Can use readily available starting esters | Equilibrium limited, Requires pure starting ester |

Advanced Catalytic Systems in Pentyl Undecanoate Synthesis

Research into more efficient and selective catalysts has led to the development of advanced systems for ester synthesis, which can be applied to the production of pentyl undecanoate.

Immobilized metal-complex catalysts offer the advantages of both homogeneous and heterogeneous catalysis, combining high activity and selectivity with ease of separation and reusability. researchgate.net Various transition metal complexes can be immobilized on solid supports like silica (B1680970), polymers, or kaolin (B608303). researchgate.netnih.gov For the synthesis of saturated esters like pentyl undecanoate, these catalysts can be employed in esterification and transesterification reactions. For instance, copper complexes immobilized on coal-bearing kaolin have been shown to be effective in catalyzing the synthesis of allylic esters, and similar principles can be applied to the formation of saturated esters. nih.gov The immobilization of lipases on magnetic nanoparticles with modified alkyl chain lengths has also been explored, showing that longer alkyl chains on the support can enhance enzyme activity and stability. nih.govplos.org

While pentyl undecanoate is a saturated ester, its synthesis can be envisioned from an unsaturated precursor, pentyl undecenoate. Palladium-catalyzed reactions are particularly effective for the synthesis of unsaturated esters. For example, palladium complexes can catalyze the carbon-carbon coupling reactions to form the backbone of the undecenoate chain. mdpi.com Although not a direct synthesis of pentyl undecanoate, the subsequent hydrogenation of the unsaturated ester is a viable route. Palladium catalysts are also used in the chemoselective protodecarboxylation of polyenoic acids, which demonstrates their utility in modifying carboxylic acid derivatives. nih.govorganic-chemistry.org

One-Pot Reaction Sequences Involving Pentyl Undecanoate Precursors

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, is an efficient strategy that minimizes waste and simplifies procedures. nih.govasianpubs.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.org

Biocatalytic and Enzymatic Synthesis of Pentyl Undecanoate

The biocatalytic production of pentyl undecanoate involves the esterification of undecanoic acid with pentanol, catalyzed by an enzyme, typically a lipase. This approach is favored for producing high-purity esters for applications in flavors, fragrances, and cosmetics. The enzymatic process operates under moderate temperatures (30-70°C), which minimizes energy consumption and prevents the degradation of thermally sensitive compounds. ulpgc.esmdpi.com

The enzymatic esterification to form pentyl undecanoate generally follows a Ping-Pong Bi-Bi mechanism. conicet.gov.ar In this two-step process, the lipase first reacts with the acyl donor (undecanoic acid) to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, the nucleophile (pentanol) attacks this intermediate, leading to the formation of the ester (pentyl undecanoate) and regeneration of the free enzyme.

Lipases exhibit high substrate specificity, which allows for targeted synthesis with minimal side reactions. This specificity is crucial for producing a high-quality product. The efficiency of the reaction can be influenced by the source of the lipase, with different microbial lipases showing varying affinities for specific fatty acids and alcohols.

To improve the economic viability and operational stability of enzymatic synthesis, lipases are often immobilized on or within solid supports. Immobilization facilitates easy separation of the biocatalyst from the reaction mixture, enabling its reuse over multiple cycles and allowing for the development of continuous production processes. mdpi.com

Sol-gel entrapment is a versatile method for immobilizing lipases for the synthesis of esters like pentyl undecanoate. This technique involves trapping the enzyme within a porous silica gel matrix formed by the hydrolysis and condensation of silicon alkoxide precursors. The resulting biocatalyst exhibits enhanced thermal and operational stability. The properties of the sol-gel matrix, such as pore size and hydrophobicity, can be tailored by selecting appropriate silane (B1218182) precursors to optimize the catalytic efficiency for the specific esterification reaction.

Illustrative Research Finding: In a study on the synthesis of n-amyl caproate, a structurally similar ester, lipase B from Candida antarctica (CalB) was entrapped in a hybrid sol-gel matrix. The immobilized enzyme retained 99% of its activity after 10 reaction cycles, demonstrating the robustness of this immobilization technique.

| Immobilization Matrix | Enzyme Loading (mg/g support) | Activity Retention after 10 Cycles (%) | Reference Ester |

|---|---|---|---|

| Hybrid Sol-Gel (Epoxysilanes) | 25 | 99 | n-Amyl Caproate |

| Ternary Silane Precursor System | 17.4 | 100 (after 15 cycles) | 2-Octanol Acylation |

The immobilization of lipases on porous solid supports via adsorption or covalent bonding is a widely used strategy. These supports offer a large surface area for enzyme attachment, which can enhance catalytic activity by promoting favorable conformational changes in the enzyme (interfacial activation). mdpi.com Common supports include Celite (diatomaceous earth) and Amberlite resins. nih.govresearchgate.net

Research on the synthesis of pentyl isovalerates has shown that lipases from Porcine pancreas (PPL) and Candida cylindracea (CCL) immobilized on Celite 545 and Amberlite IRA-938 are highly effective. nih.gov The study found that lipases immobilized on Celite 545 demonstrated superior operational stability compared to those on Amberlite IRA-938. nih.gov This enhanced stability is crucial for the cost-effective, repeated use of the enzyme in industrial-scale production of esters like pentyl undecanoate.

| Support Material | Immobilized Lipase | Key Finding | Reference Ester |

|---|---|---|---|

| Celite 545 | PPL, CCL | Better operational stability | Pentyl Isovalerate |

| Amberlite IRA-938 | PPL, CCL | Effective but lower stability than Celite | Pentyl Isovalerate |

The yield and rate of pentyl undecanoate synthesis can be significantly influenced by various reaction parameters. Optimization of these parameters is essential for developing an efficient and economically viable biocatalytic process. Key parameters include temperature, substrate molar ratio, enzyme concentration, and the presence or absence of a solvent.

Conducting the esterification reaction in a solvent-free system, where the substrates themselves act as the reaction medium, offers several advantages. It increases the concentration of reactants, leading to higher volumetric productivity. ulpgc.es Furthermore, it simplifies downstream processing by eliminating the need for solvent recovery, which reduces both operational costs and environmental impact. researchgate.net

In the solvent-free synthesis of pentyl nonanoate, a high yield of 86.08% was achieved. scielo.br For the synthesis of pentyl acetate, conversions higher than 80% were obtained in a solvent-free system when an excess of pentanol was used. mdpi.com However, an equimolar ratio of substrates in concentrated systems can sometimes lead to enzyme inhibition or deactivation, particularly by the acid substrate. mdpi.comresearchgate.net Therefore, optimizing the substrate molar ratio is critical in solvent-free synthesis.

Illustrative Research on Solvent-Free Pentyl Ester Synthesis:

Pentyl Nonanoate: A maximum yield of 86.08% was obtained at 45°C with a 1:9 molar ratio of nonanoic acid to pentanol, and 0.2 g of immobilized Rhizomucor miehei lipase. scielo.br

Pentyl Acetate: Using Lipozyme®435, conversions greater than 80% were achieved with a 2:1 molar ratio of pentanol to acetic acid. The enzyme was successfully reused for 10 cycles without significant loss of activity. mdpi.com

| Pentyl Ester | Lipase | Optimal Molar Ratio (Alcohol:Acid) | Conversion/Yield | Reusability |

|---|---|---|---|---|

| Pentyl Acetate | Lipozyme®435 | 2:1 | >80% | 10 cycles |

| Pentyl Nonanoate | Lipozyme RMIM | 9:1 | 86.08% | Not specified |

Optimization of Biocatalytic Reaction Parameters for Pentyl Undecanoate Synthesis

Influence of Acid/Alcohol Molar Ratio on Reaction Kinetics

The molar ratio of the carboxylic acid (undecanoic acid) to the alcohol (pentan-1-ol) is a critical parameter that significantly influences the reaction kinetics in the synthesis of pentyl undecanoate. The stoichiometry of the esterification reaction is 1:1; however, manipulating the ratio of reactants is a common strategy to shift the reaction equilibrium and enhance the conversion rate, in accordance with Le Châtelier's principle.

In enzymatic esterification, an excess of one of the substrates can increase the reaction rate by ensuring the enzyme's active sites are saturated. However, an excessive concentration of either the acid or the alcohol can also lead to substrate inhibition, where the enzyme's activity is reduced, thereby slowing down the reaction.

While specific kinetic data for pentyl undecanoate is not extensively detailed in the available literature, the principles can be effectively illustrated by studies on structurally similar esters, such as pentyl acetate and pentyl oleate. For the enzymatic synthesis of pentyl acetate, using an excess of pentan-1-ol proved beneficial. mdpi.comulpgc.es When a stoichiometric ratio (1:1) was used in a solvent-free system, a high concentration of acetic acid resulted in the loss of enzymatic activity, achieving a conversion of only 5%. mdpi.comulpgc.esresearchgate.net In contrast, employing an alcohol-to-acid molar ratio of 2:1 successfully drove the reaction, leading to conversions greater than 80% within 8 hours. mdpi.comulpgc.esresearchgate.net Further increasing the ratio to 3:1 did not significantly improve the reaction rate, indicating that a 2:1 ratio is optimal for this system. mdpi.com

The table below summarizes findings from the synthesis of analogous pentyl esters, highlighting the impact of the acid/alcohol molar ratio on reaction outcomes.

| Ester Synthesized | Acid | Alcohol | Optimal Alcohol/Acid Molar Ratio | Key Finding | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Pentyl Acetate | Acetic Acid | Pentan-1-ol | 2:1 | A 1:1 ratio caused enzyme inhibition by the acid; excess alcohol was necessary. | >80% in 8h | mdpi.comulpgc.esresearchgate.net |

| Pentyl Acetate | Acetic Acid | Pentan-1-ol | 3:1 | Did not offer a significant rate improvement over the 2:1 ratio. | >80% in 8h | mdpi.com |

| Pentyl Nonanoate | Nonanoic Acid | Pentanol | 9:1 | A high excess of alcohol was used to achieve maximum ester yield. | 86.08% | researchgate.net |

| Methyl Pentanoate | Pentanoic Acid | Methanol | 10:1 | Excess alcohol drives the equilibrium towards ester formation. | 93% | core.ac.uk |

Strategies for Enzyme Reuse and Stability

The economic feasibility of enzymatic synthesis on an industrial scale is heavily dependent on the stability of the biocatalyst and its potential for reuse over multiple reaction cycles. researchgate.net Soluble enzymes are often difficult to separate from the reaction medium and are prone to denaturation. researchgate.net Consequently, enzyme immobilization is the foremost strategy employed to enhance both stability and reusability. mdpi.comnih.gov

Immobilization involves confining the enzyme to a solid support material, which facilitates easy separation from the product mixture and allows for its recovery and reuse. mdpi.com This process has been shown to confer several advantages:

Enhanced Stability : Immobilized enzymes generally exhibit greater resistance to changes in temperature and pH. mdpi.commdpi.com The rigid support structure can prevent the enzyme from unfolding, thus preserving its active conformation under harsh reaction conditions. researchgate.net

Prevention of Aggregation : Immobilization prevents enzyme molecules from aggregating, which can otherwise lead to a loss of activity. mdpi.com

A variety of materials and methods have been explored for lipase immobilization. The most popular protocol involves immobilization on hydrophobic supports via interfacial activation. mdpi.com This simple and rapid method involves mixing the enzyme solution with a chemically stable hydrophobic support, leading to the rapid adsorption and activation of the lipase. mdpi.com Studies on the synthesis of pentyl isovalerates have utilized supports like Celite 545 and Amberlite IRA-938, with Celite 545 demonstrating superior operational stability. nih.gov For the production of pentyl oleate, Candida antarctica lipase B (CALB) was successfully immobilized on a novel polyethylene-aluminum structured support, which offered easy separation and reuse. mdpi.com

The commercial immobilized lipase preparation, Novozym 435 (Lipozyme® 435), is frequently used in ester synthesis. mdpi.comnih.gov In the synthesis of pentyl acetate, it was demonstrated that Lipozyme® 435 could be reused for up to 10 cycles without a significant loss of activity, maintaining conversions above 80%. mdpi.comulpgc.esresearchgate.net

More advanced strategies include the synthesis of nanostructured carriers, such as metal-organic frameworks (MOFs) and organic-inorganic hybrid nanoflowers, which can be formed in situ with the enzyme. mdpi.com These methods offer high surface area and a protective environment, further enhancing enzyme stability and performance. mdpi.com

| Immobilization Strategy | Support/Method | Target Ester/Process | Key Advantages | Reference |

| Physical Adsorption | Hydrophobic Supports | General Lipase Immobilization | Simple, rapid, hyperactivation of lipase, good stability. | mdpi.com |

| Deposition | Celite 545 | Pentyl Isovalerates | Good operational stability, effective esterification. | nih.gov |

| Deposition | Amberlite IRA-938 | Pentyl Isovalerates | Effective, but lower operational stability than Celite. | nih.gov |

| Immobilization on Structured Support | Polyethylene-Aluminum | Pentyl Oleate | Easy separation, good reusability, low cost. | mdpi.com |

| Commercial Biocatalyst | Novozym 435 (CALB on acrylic resin) | Pentyl Acetate, Octyl Formate | High stability, reusable for 10+ cycles with high conversion. | mdpi.comresearchgate.netnih.gov |

| Encapsulation | Metal-Organic Frameworks (MOFs) | General Enzyme Immobilization | Improved catalytic stability and recyclability. | mdpi.com |

Asymmetric Esterification Pathways for Chiral Pentyl Undecanoate Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries, where a specific enantiomer often possesses the desired biological activity. While information on the asymmetric synthesis of chiral pentyl undecanoate derivatives is scarce, general methodologies for creating chiral esters can be applied. These pathways typically rely on the use of chiral catalysts or enzymes to control the stereochemical outcome of the esterification reaction.

One of the most powerful techniques for obtaining enantiomerically pure compounds is Kinetic Resolution . This process involves the reaction of a racemic mixture (e.g., a racemic alcohol or carboxylic acid) with a chiral catalyst or enzyme. The catalyst reacts at a significantly different rate with each of the two enantiomers, allowing for the separation of the faster-reacting enantiomer (as the product ester) from the slower-reacting, unreacted enantiomer.

Enzymatic Kinetic Resolution : Lipases are widely used for this purpose due to their stereoselectivity. In the context of pentyl undecanoate, one could envision the kinetic resolution of racemic undecanoic acid derivatives or racemic pentanol derivatives. For example, a lipase could selectively acylate one enantiomer of a chiral pentanol derivative with undecanoic acid, yielding an enantioenriched pentyl undecanoate derivative and the unreacted, opposite enantiomer of the alcohol. organic-chemistry.org

Organocatalytic Kinetic Resolution : Asymmetric esterification can also be achieved using small-molecule chiral organocatalysts. For instance, the kinetic resolution of racemic alcohols has been accomplished using achiral carboxylic acids in the presence of a chiral nucleophilic catalyst, providing a direct route to chiral esters. chemistryviews.org

A more advanced and efficient strategy is Dynamic Kinetic Resolution (DKR) . This process combines the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. organic-chemistry.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the desired product, overcoming the 50% yield limitation of standard kinetic resolution. A DKR protocol for secondary alcohols typically involves a lipase for the selective acylation and a ruthenium complex to continuously racemize the alcohol substrate. organic-chemistry.org

Another potential pathway is asymmetric condensation . Recent developments have shown that prochiral compounds can be desymmetrized to afford enantioenriched products. For example, prochiral sulfinates have been condensed with alcohols using a chiral organocatalyst to produce enantioenriched sulfinate esters. nih.govnih.gov A similar conceptual approach could potentially be developed for prochiral dicarboxylic acids or diols relevant to undecanoate structures.

These established asymmetric methodologies represent viable, though undemonstrated, pathways for the synthesis of chiral pentyl undecanoate derivatives. Their application would enable the production of specific stereoisomers, expanding the potential applications of this ester class.

Reaction Mechanisms and Chemical Transformations Involving Pentyl Undecanoate

Fundamental Organic Reactions of Ester Linkages

The ester linkage in pentyl undecanoate is the primary site for several fundamental organic reactions. These reactions are typically nucleophilic acyl substitutions, where a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the pentyloxy group (-OC5H11).

Key reactions include:

Hydrolysis: The cleavage of the ester bond by water to form undecanoic acid and pentan-1-ol. This can be catalyzed by either acid or base.

Transesterification: The exchange of the pentyloxy group with another alkoxy group by reacting with a different alcohol. This reaction is often catalyzed by an acid or a base.

Reduction: The ester can be reduced to form alcohols. Using strong reducing agents like lithium aluminum hydride (LiAlH4) yields two alcohols: undecan-1-ol and pentan-1-ol.

Grignard Reaction: Reaction with Grignard reagents (R-MgX) results in the formation of a tertiary alcohol. Two equivalents of the Grignard reagent add to the carbonyl carbon, replacing the pentyloxy group and opening the carbonyl double bond.

The reactivity of the ester is generally lower than that of acid chlorides or anhydrides, making reactions more controllable.

Hydrogenation and Reduction Pathways of Unsaturated Undecenoate Precursors

Pentyl undecanoate is often synthesized from undecylenic acid (10-undecenoic acid) or its esters, which feature a terminal carbon-carbon double bond. The transformation of these unsaturated precursors into the saturated pentyl undecanoate involves hydrogenation.

Catalytic Hydrogenation: This is the most common method for saturating the C=C bond of an undecenoate ester. The reaction involves treating the unsaturated ester with hydrogen gas (H2) in the presence of a metal catalyst.

Mechanism: The reaction occurs on the surface of the catalyst. Both the hydrogen molecule and the unsaturated ester are adsorbed onto the metal surface, weakening the H-H and C=C π-bonds. Hydrogen atoms are then added across the double bond, resulting in a saturated ester.

Catalysts: A variety of heterogeneous and homogeneous catalysts are effective.

Heterogeneous Catalysts: Palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are widely used for their efficiency and ease of separation.

Homogeneous Catalysts: Wilkinson's catalyst (RhCl(PPh3)3) and Crabtree's catalyst ([Ir(COD)(PCy3)(py)]+) can also be used, often providing higher selectivity under milder conditions.

Selective reduction of the ester group itself in unsaturated precursors is more challenging, as the C=C bond is typically more reactive towards hydrogenation. However, specific catalytic systems, such as certain ruthenium and osmium pincer complexes, have shown high selectivity for the reduction of the ester group while preserving the C=C bond in molecules like methyl 10-undecenoate. researchgate.net Bimetallic systems based on noble metals are also promising for the selective hydrogenation of long-chain fatty acid esters under mild conditions. rsc.org

| Catalyst Type | Specific Examples | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Heterogeneous | Pd/C, Pt/C, Raney Ni | H2 gas (1-5 atm), Room Temp to 100°C | Highly effective for C=C bond saturation. |

| Homogeneous | Wilkinson's Catalyst, Crabtree's Catalyst | H2 gas (low pressure), Room Temp | Good for selective alkene hydrogenation. |

| Specialized Homogeneous | Ruthenium/Osmium Pincer Complexes | Transfer Hydrogenation or H2 gas | Can be tuned for selective ester reduction over C=C bond. |

Transesterification Processes and Mechanistic Investigations

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. For pentyl undecanoate, this could involve reacting it with methanol (B129727) to form methyl undecanoate and pentan-1-ol, or reacting an undecenoate ester (like ethyl 10-undecenoate) with pentan-1-ol to synthesize pentyl 10-undecenoate. nih.govacs.org This reaction is reversible and typically requires a catalyst to proceed at a reasonable rate.

Mechanism: The reaction can be catalyzed by either acids or bases.

Base-Catalyzed Transesterification: An alkoxide (RO⁻), acting as a strong nucleophile, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original alkoxy group (e.g., -OC5H11) to form the new ester. This is the most common method for biodiesel production.

Acid-Catalyzed Transesterification: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. A neutral alcohol molecule then acts as the nucleophile, attacking the carbonyl carbon. After a series of proton transfers, the original alcohol is eliminated, and the new ester is formed.

Recent research has explored novel catalysts for this process. For instance, a recyclable Cu-deposited V₂O₅ catalyst has been shown to be effective for the transesterification of ethyl 10-undecenoate with various alcohols. nih.govacs.org Similarly, (Cyclopentadienyl)titanium trichlorides have demonstrated high activity in the transesterification of methyl 10-undecenoate. acs.org

| Catalyst | Reactants | Temperature | Outcome |

|---|---|---|---|

| Cu-deposited V₂O₅ | Ethyl-10-undecenoate + 1,4-Cyclohexanedimethanol (B133615) | 100°C | Efficient formation of a di-ester monomer. nih.gov |

| CpTiCl₃ | Methyl 10-undecenoate + Cyclohexanemethanol | 100-120°C | High activity and exclusive transesterification. acs.org |

| Sodium Hydroxide (B78521) (NaOH) | Triglycerides + Alcohol | ~60°C | Standard conditions for biodiesel production. |

Hydrolysis Mechanisms in Non-Biological Environments

Hydrolysis is the cleavage of an ester back into its constituent carboxylic acid and alcohol. For pentyl undecanoate, this yields undecanoic acid and pentan-1-ol. The reaction is typically slow but can be significantly accelerated by catalysts.

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid like H₂SO₄ or HCl, the reaction is reversible and reaches equilibrium. libretexts.orgchemguide.co.uk

Mechanism:

Protonation: The carbonyl oxygen is protonated by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the pentyloxy oxygen.

Elimination: The protonated pentan-1-ol acts as a good leaving group and is eliminated, reforming the carbonyl group.

Deprotonation: The protonated carbonyl of the carboxylic acid is deprotonated by water, regenerating the acid catalyst (H₃O⁺).

Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. masterorganicchemistry.com

Mechanism:

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.comyoutube.com

Elimination: The tetrahedral intermediate collapses, and the pentyloxy group is eliminated as a pentoxide anion (⁻OC₅H₁₁).

Carbon-Carbon Bond Formation and Cyclization Reactions with Undecenoate Derivatives

The terminal double bond in undecenoate precursors to pentyl undecanoate is a key site for carbon-carbon bond formation and cyclization reactions, allowing for significant molecular elaboration.

Olefin Metathesis: This powerful reaction allows for the "swapping" of alkylidene groups between two alkenes. wikipedia.org For an undecenoate ester, cross-metathesis with another olefin, catalyzed by Grubbs' or Schrock's catalysts, can be used to introduce new functional groups or extend the carbon chain. ifpenergiesnouvelles.frorganic-chemistry.org Ring-closing metathesis (RCM) can also be employed if another double bond is present in the molecule. harvard.edu

Michael Addition (Conjugate Addition): While the terminal double bond of an undecenoate is not activated for Michael addition, its derivatives can be. If the double bond is brought into conjugation with an electron-withdrawing group (like the ester carbonyl itself, forming an α,β-unsaturated ester), it becomes a Michael acceptor. It can then react with nucleophiles (Michael donors), such as enolates, which add to the β-carbon. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a cyclohexene ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com While the simple terminal alkene of an undecenoate ester is not a highly reactive dienophile, its reactivity can be enhanced by converting it into an α,β-unsaturated ester. This derivative can then react with a conjugated diene to construct a six-membered ring, a common motif in complex natural products.

Advanced Analytical Methodologies for Characterizing Pentyl Undecanoate and Its Intermediates

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the chemical analysis of esters, offering non-destructive and highly detailed molecular insights. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information for a complete structural and functional characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like pentyl undecanoate. By mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei, NMR provides a detailed blueprint of the molecule's atomic connectivity.

In the ¹H-NMR spectrum of pentyl undecanoate, distinct signals correspond to the protons in the pentyl and undecanoate moieties. The triplet signal for the methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) in the pentyl group is expected to appear at a downfield chemical shift (around 4.0-4.2 ppm) due to the deshielding effect of the oxygen atom. The methylene protons alpha to the carbonyl group (C(=O)-CH₂) in the undecanoate chain typically appear as a triplet around 2.2-2.3 ppm. The numerous methylene groups within the long alkyl chains of both parts of the ester will produce a complex multiplet in the 1.2-1.7 ppm region. The terminal methyl groups (CH₃) of both the pentyl and undecanoate chains will appear as triplets at the most upfield positions, typically between 0.8 and 1.0 ppm.

The ¹³C-NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The most downfield signal corresponds to the carbonyl carbon (C=O) of the ester group, typically appearing in the range of 170-175 ppm. The carbon of the methylene group attached to the ester oxygen (O-CH₂) is found around 60-65 ppm. The remaining aliphatic carbons of the pentyl and undecanoate chains produce a series of signals in the upfield region of the spectrum, generally between 14 and 35 ppm. bmrb.iochegg.com

For the intermediates, undecanoic acid would show a characteristic carboxylic acid proton (COOH) signal in the ¹H-NMR spectrum, which is typically very broad and far downfield (10-13 ppm). hmdb.ca Its carbonyl carbon appears in the ¹³C-NMR spectrum around 180 ppm. bmrb.io 1-Pentanol (B3423595) exhibits a hydroxyl (OH) proton signal in the ¹H-NMR spectrum, and the carbon attached to the hydroxyl group (CH₂-OH) gives a signal around 62 ppm in the ¹³C-NMR spectrum. chemicalbook.comhmdb.ca

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for Pentyl Undecanoate

| Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|

| Ester Carbonyl (C=O) | - | ~173 |

| O-CH₂ (Pentyl) | ~4.1 (triplet) | ~64 |

| C(=O)-CH₂ (Undecanoate) | ~2.2 (triplet) | ~34 |

| Alkyl Chain CH₂ | ~1.2-1.6 (multiplet) | ~22-32 |

| Terminal CH₃ (Pentyl) | ~0.9 (triplet) | ~14 |

| Terminal CH₃ (Undecanoate) | ~0.9 (triplet) | ~14 |

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netnih.gov For pentyl undecanoate, the most prominent feature in the IR spectrum is the strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretching vibration, which typically appears in the region of 1735-1750 cm⁻¹. Another key absorption is the C-O single bond stretching vibration, which is expected to produce a strong band in the 1150-1250 cm⁻¹ region. The presence of the long alkyl chains is confirmed by multiple sharp bands in the 2850-3000 cm⁻¹ range, corresponding to C-H stretching vibrations.

Raman spectroscopy provides complementary information. While the carbonyl stretch is also visible in the Raman spectrum, it is typically weaker than in the IR spectrum. However, the C-C and C-H vibrations of the long aliphatic chains often produce strong signals in the Raman spectrum, making it a useful tool for studying the conformational order of the alkyl chains. aps.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for Pentyl Undecanoate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850-3000 | Strong | Strong |

| C=O Stretch (Ester) | 1735-1750 | Very Strong | Medium |

| CH₂ Bend (Scissoring) | ~1465 | Medium | Medium |

| C-O Stretch (Ester) | 1150-1250 | Strong | Weak |

Mass spectrometry (MS) is essential for determining the molecular weight of pentyl undecanoate and for obtaining structural information through the analysis of its fragmentation patterns. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides a powerful method for both identification and quantification.

In electron ionization (EI) mass spectrometry, pentyl undecanoate will first form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (256.44 g/mol ). This molecular ion is often of low abundance for long-chain esters. libretexts.org The fragmentation pattern is highly informative. A characteristic fragmentation for esters is the McLafferty rearrangement, which for pentyl undecanoate would result in a prominent peak at m/z 186, corresponding to the protonated undecanoic acid fragment. Alpha-cleavage on either side of the carbonyl group is also common. Cleavage of the pentyl group can lead to a fragment ion [CH₃(CH₂)₉CO]⁺ at m/z 169. Another significant fragmentation pathway involves the loss of the pentoxy group, leading to an acylium ion [CH₃(CH₂)₉C=O]⁺ at m/z 155. The pentyl group itself can be observed as a cation at m/z 71. echemi.comstackexchange.comlibretexts.orgyoutube.com

The intermediates can also be characterized by MS. Undecanoic acid shows a molecular ion at m/z 186 and characteristic fragments from the loss of the hydroxyl group or the carboxyl group. nih.govmassbank.eumassbank.eu 1-Pentanol (MW 88.15) typically shows a very weak or absent molecular ion, with a prominent peak at m/z 70 resulting from the loss of water (H₂O). nist.govmassbank.eu

Table 3: Expected Key Fragment Ions of Pentyl Undecanoate in EI-MS

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 256 | [C₁₆H₃₂O₂]⁺• | Molecular Ion (M⁺•) |

| 186 | [C₁₁H₂₂O₂]⁺• | McLafferty Rearrangement |

| 169 | [C₁₁H₂₁O]⁺ | Loss of •OC₅H₁₁ |

| 155 | [C₁₀H₂₁CO]⁺ | Loss of Pentoxy Radical |

| 71 | [C₅H₁₁]⁺ | Pentyl Cation |

Chromatographic Separation and Detection Methods

Chromatography is indispensable for separating pentyl undecanoate from its intermediates, byproducts, and impurities, as well as for its quantification. Both gas and liquid chromatography are widely employed for the analysis of fatty acid esters.

Gas chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like pentyl undecanoate. impact-solutions.co.uk Due to its volatility, the ester can be readily analyzed without derivatization. The separation is typically performed using a capillary column with a polar stationary phase, such as a polyethylene (B3416737) glycol (e.g., Carbowax) or a cyanopropyl-based phase. restek.comspringernature.com These phases provide excellent resolution for fatty acid esters, separating them based on both chain length and degree of unsaturation.

A temperature-programmed oven is used to ensure the elution of compounds over a wide range of boiling points. The analysis starts at a lower temperature to separate volatile components and then ramps up to elute higher-boiling compounds like pentyl undecanoate. The most common detectors are the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, and a Mass Spectrometer (MS), which provides both quantification and definitive identification based on mass spectra. chromatographyonline.comsigmaaldrich.com The intermediates, 1-pentanol and undecanoic acid (often after methylation to form methyl undecanoate for better volatility and peak shape), are also well-suited for GC analysis. impact-solutions.co.uk

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for both the qualitative and quantitative analysis of esters like pentyl undecanoate. It is particularly useful for samples that are not sufficiently volatile for GC or are thermally sensitive. The most common mode for this type of analysis is reversed-phase HPLC (RP-HPLC). ejpmr.com

In RP-HPLC, a nonpolar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. researchgate.net For pentyl undecanoate, a gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is effective. ejpmr.com Detection can be challenging as pentyl undecanoate lacks a strong UV chromophore. Therefore, a universal detector such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector is often required. Alternatively, coupling the HPLC system to a mass spectrometer (LC-MS) provides high sensitivity and specificity, allowing for reliable identification and quantification. derpharmachemica.com

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a versatile, rapid, and inexpensive analytical technique widely used for the separation and analysis of lipids and esters like pentyl undecanoate. gerli.comnih.gov Its simplicity, high sensitivity, and the small quantity of sample required make it an invaluable tool in both qualitative and quantitative analysis. nih.govaga-analytical.com.pl In the context of pentyl undecanoate, TLC is primarily applied to monitor the progress of its synthesis, assess the purity of the final product, and separate it from reaction intermediates and byproducts. acs.org

The principle of TLC involves the separation of compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase that moves up the plate via capillary action. khanacademy.org For esters, which are less polar than alcohols but more polar than ethers, the choice of stationary and mobile phases is crucial for achieving effective separation. acs.org Normal-phase TLC, with a polar stationary phase like silica gel and a non-polar mobile phase, is commonly employed. aga-analytical.com.plkhanacademy.org The separation occurs based on polarity; more polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. acs.org

In the synthesis of pentyl undecanoate from undecanoic acid and pentanol (B124592), TLC can be used to track the consumption of the starting materials and the formation of the ester product. By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the reactant spots and the appearance of the product spot. acs.org A typical mobile phase for separating fatty acids, alcohols, and their corresponding esters consists of a mixture of non-polar and slightly polar solvents, such as hexane (B92381) and diethyl ether, often with a small amount of acetic or formic acid to ensure proper migration of any unreacted carboxylic acid. aocs.org

Visualization of the separated spots on the TLC plate can be achieved using various methods. As pentyl undecanoate lacks a chromophore, it will not be visible under direct UV light unless a fluorescent indicator is incorporated into the silica gel plate. nih.gov More commonly, visualization is accomplished by staining the plate with a chemical reagent. researchgate.net Reagents like potassium permanganate, phosphomolybdic acid, or primuline (B81338) spray are effective for detecting lipids and esters, which appear as distinct spots upon heating or under UV light after staining. gerli.comresearchgate.net The Rf value for each spot is then calculated to identify the components.

Below is an interactive data table detailing typical TLC systems used for the analysis of esters and related compounds.

| Component | Stationary Phase | Mobile Phase System (v/v/v) | Typical Rf Value Range | Visualization Method |

| Pentyl Undecanoate (Ester) | Silica Gel G 60 | Hexane / Diethyl Ether (e.g., 8:2 or 9:1) | 0.6 - 0.8 | Potassium Permanganate stain, Phosphomolybdic acid |

| Undecanoic Acid (Carboxylic Acid) | Silica Gel G 60 | Hexane / Diethyl Ether / Acetic Acid (e.g., 7:3:0.1) | 0.2 - 0.4 | Anisaldehyde-sulfuric acid stain, UV (if aromatic) |

| Pentanol (Alcohol) | Silica Gel G 60 | Hexane / Ethyl Acetate (B1210297) (e.g., 7:3) | 0.3 - 0.5 | Ceric ammonium (B1175870) molybdate (B1676688) stain |

| Reaction Intermediates | Silica Gel G 60 | Varies based on intermediate polarity | Varies | General purpose stains (e.g., KMnO4) |

Integration of Analytical Techniques for Comprehensive Characterization and Purity Assessment

A single analytical technique is often insufficient for the complete characterization and definitive purity assessment of a chemical compound like pentyl undecanoate. A comprehensive evaluation requires the integration of multiple analytical methodologies, where each technique provides complementary information about the molecule's structure, composition, and purity. researchgate.net This integrated approach is standard practice for ensuring the quality and identity of synthesized compounds. mdpi.com

The initial synthesis of pentyl undecanoate is typically monitored by techniques like TLC, as previously discussed, and Fourier-Transform Infrared Spectroscopy (FTIR). FTIR is used to confirm the formation of the ester by identifying the characteristic ester carbonyl (C=O) stretch (typically around 1735-1750 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) band from the starting carboxylic acid and alcohol. acs.org

Following synthesis and preliminary purification, Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for purity assessment. mdpi.com GC separates the volatile components of the sample, and the mass spectrometer provides fragmentation patterns for each component. For pentyl undecanoate, the GC chromatogram would ideally show a single major peak, and its retention time helps in identification. mdpi.com The corresponding mass spectrum provides the molecular weight and a unique fragmentation pattern that confirms the structure of the ester and helps identify any impurities, such as residual starting materials or byproducts. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is arguably the most powerful tool for unambiguous structure elucidation. mdpi.comacs.org ¹H NMR provides detailed information about the number and types of protons and their neighboring environments, confirming the pentyl and undecanoyl portions of the molecule. ¹³C NMR provides information on the carbon skeleton. The purity of the sample can also be estimated from the NMR spectrum by identifying and integrating peaks corresponding to impurities relative to the product peaks. mdpi.com

For a final, high-precision purity assessment, especially for non-volatile impurities, High-Performance Liquid Chromatography (HPLC) is often employed. researchgate.netresearchgate.net Using a suitable column (e.g., a C18 reversed-phase column) and mobile phase, HPLC can separate pentyl undecanoate from closely related impurities with high resolution. researchgate.net A detector, such as a UV detector (if a chromophore is present or derivatized) or a refractive index detector, is used for quantification. semanticscholar.org The area of the peak corresponding to pentyl undecanoate relative to the total area of all peaks provides a quantitative measure of its purity.

The integration of these techniques—spectroscopic (NMR, FTIR), spectrometric (MS), and chromatographic (TLC, GC, HPLC)—provides a holistic and reliable characterization and purity profile of pentyl undecanoate. researchgate.net

The following table summarizes the role of each integrated technique in the analysis of pentyl undecanoate.

| Analytical Technique | Primary Role | Information Provided |

| TLC | Reaction monitoring, preliminary purity check | Separation of product from reactants; Rf values |

| FTIR | Functional group identification | Confirmation of ester carbonyl group; absence of -OH from starting materials |

| GC-MS | Purity assessment, impurity identification | Separation of volatile components; molecular weight and fragmentation patterns |

| NMR (¹H, ¹³C) | Unambiguous structure elucidation, purity estimation | Detailed molecular structure, carbon-hydrogen framework, identification of impurities |

| HPLC | High-resolution purity analysis | Separation from non-volatile or closely related impurities; quantitative purity data |

Theoretical and Computational Investigations of Pentyl Undecanoate

Molecular Modeling and Simulation Studies of Ester Systems

Molecular modeling and simulation are powerful tools for investigating the structure, dynamics, and interactions of ester systems like pentyl undecanoate. These methods allow for the examination of molecular behavior at an atomistic level, providing insights that can be difficult to obtain through experimental means alone.

Force fields, which are sets of parameters that describe the potential energy of a system of atoms, are a crucial component of molecular mechanics simulations. For ester systems, force fields are parameterized to accurately reproduce experimental data on properties like bond lengths, bond angles, and torsional angles. The choice of force field can significantly impact the accuracy of the simulation results.

Molecular modeling can also be applied to study the macroscopic properties of ester systems, such as their viscosity and density, by simulating the collective behavior of a large number of molecules. These simulations can aid in the design of new materials with specific physical properties.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules like pentyl undecanoate. Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density.

DFT calculations can be used to determine a variety of electronic properties of pentyl undecanoate, including:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability.

Electron Density Distribution: DFT can map the electron density distribution within the molecule, highlighting regions that are electron-rich or electron-poor. This information is valuable for predicting how the molecule will interact with other chemical species.

Electrostatic Potential: The molecular electrostatic potential (MEP) map illustrates the charge distribution around the molecule, indicating regions that are likely to be sites of nucleophilic or electrophilic attack. researchgate.net

These quantum chemical insights are fundamental to predicting the chemical behavior of pentyl undecanoate and understanding its role in various chemical reactions. mdpi.comijcce.ac.ir

Prediction of Molecular Interactions and Conformational Analysis

The long, flexible alkyl chains of pentyl undecanoate allow it to adopt a wide range of conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and to understand the energy barriers between them.

Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of the molecule. By systematically rotating the bonds within the molecule, researchers can identify the various local energy minima that correspond to stable conformations.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving esters, such as hydrolysis. These studies can identify the most likely reaction pathways and determine the structures and energies of the transition states.

For the hydrolysis of an ester like pentyl undecanoate, computational methods can be used to model the step-by-step process of the reaction, including the initial attack of a nucleophile (such as a hydroxide (B78521) ion) on the carbonyl carbon, the formation of a tetrahedral intermediate, and the final departure of the leaving group (the pentoxy group). researchgate.net

By calculating the energy at various points along the reaction coordinate, a potential energy surface for the reaction can be constructed. The highest point on the lowest-energy path between reactants and products corresponds to the transition state. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate. researchgate.net These calculations can provide detailed insights into the factors that influence the rate and mechanism of ester hydrolysis. researchgate.netacs.org

In Silico Methods for Predicting Physicochemical Parameters (e.g., lipophilicity)

In silico methods, which are computational approaches to predict the properties of molecules, are widely used to estimate the physicochemical parameters of compounds like pentyl undecanoate. These methods are often faster and less expensive than experimental measurements. mdpi.comnih.gov

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key parameter that describes a molecule's affinity for a nonpolar environment compared to a polar one. It is a critical factor in many applications, including drug design and environmental science.

Various computational methods are available to predict log P. These methods are typically based on the molecule's structure and can be broadly categorized as:

Fragment-based methods: These methods calculate log P by summing the contributions of individual fragments or atoms within the molecule.

Property-based methods: These methods use molecular descriptors, such as molecular weight, surface area, and polarizability, to predict log P through quantitative structure-property relationship (QSPR) models.

The table below presents illustrative predicted physicochemical parameters for pentyl undecanoate using different in silico models. It is important to note that the predictions can vary between different software and algorithms. mmu.ac.uk

| Parameter | Predicted Value (Model A) | Predicted Value (Model B) | Predicted Value (Model C) |

|---|---|---|---|

| Molecular Weight (g/mol) | 256.42 | 256.43 | 256.42 |

| logP (Octanol-Water Partition Coefficient) | 6.85 | 7.12 | 6.98 |

| Water Solubility (mg/L) | 0.15 | 0.09 | 0.12 |

| Boiling Point (°C) | 315.2 | 320.5 | 318.7 |

Environmental Chemistry and Fate of Pentyl Undecanoate

Environmental Occurrence and Distribution Methodologies

The detection of pentyl undecanoate in environmental matrices such as water, soil, and air relies on sensitive analytical techniques capable of identifying and quantifying trace levels of volatile organic compounds (VOCs). While specific studies on the environmental occurrence of pentyl undecanoate are not widely documented, the methodologies employed for similar organic compounds are applicable.

Sample Collection and Preparation: Environmental samples, particularly water, are often complex matrices requiring a preparation step to isolate and concentrate the analyte of interest. nih.gov For water samples, solid-phase extraction (SPE) is a common technique. usgs.gov In this method, water is passed through a cartridge containing a solid adsorbent, such as a polystyrene-divinylbenzene resin, which retains organic compounds like pentyl undecanoate. usgs.gov The trapped compounds are then eluted with an organic solvent. usgs.gov Traditional methods like liquid-liquid extraction (LLE) are also used but are often more time-consuming and solvent-intensive. researchgate.net

Analytical Detection: Gas chromatography coupled with mass spectrometry (GC/MS) is the most powerful and widely used technique for the final determination of volatile and semi-volatile organic compounds. usgs.govresearchgate.net The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The mass spectrometer then fragments the individual components and creates a unique mass spectrum for each, allowing for definitive identification and quantification.

| Methodology | Principle | Application for Pentyl Undecanoate | References |

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid phase and a liquid phase to isolate and concentrate them from a sample matrix. | Extraction and concentration from water samples prior to analysis. | usgs.gov |

| Gas Chromatography-Mass Spectrometry (GC/MS) | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. | Identification and quantification in prepared environmental extracts. | usgs.gov |

| Nontargeted Analysis | Advanced analytical approaches, often using high-resolution mass spectrometry, to screen for a wide range of known and unknown chemicals in a sample. | Potential for identifying pentyl undecanoate and its transformation products in environmental monitoring programs without prior targeting. | nist.gov |

Persistence and Bioaccumulation Potential: Theoretical Models and Assessment Frameworks

Assessing the persistence and bioaccumulation potential of chemicals is a key component of environmental risk assessment. canada.canih.gov Frameworks for evaluating Persistent, Bioaccumulative, and Toxic (PBT) substances are used by regulatory agencies to identify chemicals of potential concern. canada.canih.govnih.gov

Persistence: Persistence is a measure of how long a substance remains in the environment. For organic compounds, it is often expressed as a degradation half-life. While specific experimental data for pentyl undecanoate is limited, its structure as a simple fatty acid ester suggests it is likely to be readily biodegradable and therefore not persistent in the environment. nih.gov

Bioaccumulation: Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated based on its octanol-water partition coefficient (Kow), which is a measure of its lipophilicity (tendency to dissolve in fats). Compounds with high Kow values are more likely to accumulate in the fatty tissues of organisms.

Theoretical bioaccumulation models, ranging from simple equilibrium partitioning models to more complex kinetic models, are used to predict the bioaccumulation potential of chemicals. service.gov.uknih.govnih.gov These models consider factors such as the chemical's physicochemical properties, the organism's physiology, and environmental conditions. nih.gov Given the long alkyl chains in pentyl undecanoate, it would be expected to have a relatively high Kow, suggesting a potential for bioaccumulation. However, this may be offset by metabolic processes within the organism that can break down the ester. nih.gov

| Assessment Parameter | Description | Relevance to Pentyl Undecanoate | References |

| Persistence | The length of time a compound remains in a particular environment before it is chemically or biologically transformed. | Expected to be low due to susceptibility to microbial degradation. | nih.gov |

| Bioaccumulation Factor (BAF) | The ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment. | Can be estimated using theoretical models based on physicochemical properties like Kow. | service.gov.uknih.gov |

| Octanol-Water Partition Coefficient (Kow) | A measure of the lipophilicity of a chemical, which influences its tendency to accumulate in fatty tissues. | Likely to be high due to its long carbon chains, indicating a potential for bioaccumulation. | nih.gov |

Advanced Methodologies for Environmental Monitoring and Analysis

Modern environmental monitoring has moved towards more sophisticated and sensitive analytical techniques to detect a wider range of contaminants at lower concentrations. epa.govpda.org

Advanced methodologies applicable to the analysis of pentyl undecanoate include:

High-Resolution Mass Spectrometry (HRMS): Coupled with gas or liquid chromatography, HRMS provides highly accurate mass measurements, which allows for the confident identification of compounds in complex environmental samples, even in the absence of a reference standard. nist.gov

Two-Dimensional Gas Chromatography (GCxGC): This technique provides enhanced separation power compared to conventional GC, which is particularly useful for resolving target analytes from interfering compounds in complex matrices like sediment or sludge extracts.

Nontargeted and Suspect Screening Analysis: These approaches use HRMS to screen environmental samples for a broad range of potential contaminants without being limited to a pre-defined list of target compounds. This is valuable for identifying emerging contaminants and degradation products. nist.gov

These advanced methods are crucial for comprehensive environmental monitoring and for understanding the fate and transport of organic compounds in the environment. nih.govepa.gov

Chemical Mechanism Development for Atmospheric Transformations Involving Volatile Organic Compounds

As a volatile organic compound (VOC), pentyl undecanoate can be emitted into the atmosphere where it can undergo chemical transformations that contribute to the formation of secondary air pollutants like ozone and secondary organic aerosols (SOA). e-bookshelf.deresearchgate.netmdpi.com

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). copernicus.orgmdpi.comnih.gov The atmospheric degradation of pentyl undecanoate is expected to be initiated by its reaction with the OH radical. researchgate.netnih.gov This reaction proceeds primarily through the abstraction of a hydrogen atom from the C-H bonds in the pentyl or undecanoate alkyl chains. nih.gov

The general mechanism is as follows:

H-atom abstraction: An OH radical abstracts a hydrogen atom from one of the carbon atoms in the alkyl chains of pentyl undecanoate, forming a water molecule and an alkyl radical (R•). nih.gov

Reaction with O2: The alkyl radical rapidly reacts with molecular oxygen (O2) in the atmosphere to form an alkyl peroxy radical (RO2•). nih.gov

Further Reactions: The alkyl peroxy radical can then undergo a variety of reactions, including reacting with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO2), or reacting with other peroxy radicals. nih.gov The alkoxy radical can then undergo further decomposition or isomerization, leading to the formation of a variety of smaller, more oxidized volatile compounds and potentially contributing to the formation of secondary organic aerosols. nih.govcopernicus.org

The rate of the initial reaction with the OH radical determines the atmospheric lifetime of pentyl undecanoate. Esters with longer alkyl chains generally have faster reaction rates with OH radicals and therefore shorter atmospheric lifetimes. researchgate.net

Derivatives and Structural Modifications of Undecanoate Esters

Synthesis of Novel Alkyl and Aryl Undecanoate Esters

The synthesis of novel undecanoate esters can be achieved through various esterification and transesterification methods. One key approach is the transesterification of existing undecenoate esters, such as ethyl-10-undecenoate, which can be derived from renewable resources like castor oil. nih.gov This process involves reacting the initial ester with a different alcohol in the presence of a catalyst to produce a new ester.

Research has demonstrated the efficacy of recyclable catalysts, such as Cu-deposited V₂O₅, for these transformations. For instance, the reaction of ethyl-10-undecenoate with 1,4-cyclohexanedimethanol (B133615) yields cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), a monomer with potential applications in the synthesis of biobased polyesters. nih.gov The choice of catalyst is crucial for achieving high selectivity and yield. Vanadium pentoxide (V₂O₅) has been shown to be effective, converting substrates into the desired diester in moderate yields. nih.gov

The synthesis of aryl esters can be accomplished under neutral conditions using carboxylic acids, triarylphosphites, and N-iodosuccinimide, providing a direct and green esterification method with good to high yields. rsc.org Another approach involves the catalytic Williamson ether synthesis at high temperatures (above 300°C), which enhances the alkylating power of weak agents like alcohols and carboxylic acid esters. researchgate.net

A well-documented example of alkyl undecanoate synthesis is the preparation of testosterone (B1683101) undecanoate. This involves an esterification reaction where testosterone is treated with undecanoyl chloride in the presence of a water-soluble organic solvent (like N,N-dimethylacetamide) and a base. google.com This method simplifies the purification process, as the product can be precipitated by adding water. google.com

| Reaction Type | Reactants | Catalyst/Reagents | Product Example | Key Findings |

|---|---|---|---|---|

| Transesterification | Ethyl-10-undecenoate, 1,4-Cyclohexanedimethanol | Cu-deposited V₂O₅ | Cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate) | Catalyst is recyclable and provides high selectivity for the diester product, a promising bio-polyester monomer. nih.gov |

| Direct Aryl Esterification | Carboxylic Acid, Phenol | Triarylphosphite, N-Iodosuccinimide | Aryl Ester | A green chemistry approach that proceeds under neutral conditions with high yields for a wide range of substrates. rsc.org |

| Alkyl Esterification | Testosterone, Undecanoyl chloride | DMA (solvent), DIPEA (base) | Testosterone Undecanoate | Simplifies product isolation through precipitation in water, avoiding complex purification steps like chromatography. google.com |

Functionalization of the Undecenoate Carbon Chain

The undecenoate carbon chain, particularly when unsaturated, offers multiple sites for functionalization. This allows for the introduction of new chemical moieties, leading to the construction of more complex molecular architectures.

The long carbon chain of undecenoate esters can be subjected to cyclization reactions to form various ring structures. These reactions are fundamental in organic synthesis for building complex polycyclic systems found in many natural products. For example, the principles of the Ueno-Stork reaction, which traditionally uses organotin species to cyclize a haloacetal onto an alkene, can be adapted using greener, nickel-catalyzed methods. purdue.edu Such a strategy could be envisioned for an appropriately substituted undecenoate ester to generate bicyclic structures.

Furthermore, intramolecular reactions can lead to the formation of cyclic keto esters. Research into the Michael addition of malonate esters to enones has clarified reaction pathways that can lead to cyclized β-hydroxyketo esters. nih.gov These reactions, often proceeding through a Claisen condensation of an intermediate, show that enol tautomers are generally preferred over the β-diketo forms in the final products. nih.gov

For undecenoate esters, which contain a carbon-carbon double bond, addition reactions are a primary method of functionalization. The double bond in α,β-unsaturated esters is activated towards nucleophilic attack, making it susceptible to conjugate addition, also known as Michael or 1,4-addition. masterorganicchemistry.comlibretexts.org

In this reaction, a nucleophile adds to the β-carbon of the unsaturated system. libretexts.org The initial product is a resonance-stabilized enolate ion, which is then protonated on the α-carbon to yield the saturated, functionalized ester. libretexts.org A wide variety of nucleophiles can participate in this reaction, including:

Organocopper Reagents (Gilman Reagents): Lithium diorganocopper reagents (R₂CuLi) are particularly effective for adding alkyl or other organic groups in a 1,4-fashion to α,β-unsaturated ketones and can be applied to esters as well. libretexts.org

Amines: Primary and secondary amines readily add to α,β-unsaturated systems to yield β-amino esters. This reaction is typically under thermodynamic control, favoring the more stable conjugate addition product. libretexts.org

Thiols and Alcohols: These nucleophiles can also participate in conjugate addition reactions. libretexts.org

The mechanism involves three key steps: deprotonation to form a nucleophile (if starting with a pronucleophile like a malonic ester), conjugate addition of the nucleophile to the alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

Principles of Prodrug Design via Esterification (e.g., ketorolac (B1673617) pentyl ester, testosterone undecanoate)

Esterification is a widely used strategy in medicinal chemistry to create prodrugs, which are inactive or less active precursors that are metabolized in the body to release the active parent drug. The primary goal is to overcome pharmaceutical challenges such as poor solubility, rapid metabolism, or low oral bioavailability. nih.govresearchgate.net

Testosterone undecanoate is a classic example of this principle. nih.gov Native testosterone has a short half-life and is subject to extensive first-pass metabolism in the liver when taken orally, rendering it ineffective. By esterifying testosterone with undecanoic acid at the 17β-hydroxyl group, its physicochemical properties are significantly altered. nih.govnih.gov

The key principles of this prodrug design are:

Increased Lipophilicity: The long undecanoate fatty acid chain dramatically increases the lipophilicity of the testosterone molecule.

Bypassing Hepatic First-Pass Metabolism: This high lipophilicity promotes absorption via the intestinal lymphatic system, which bypasses the portal circulation and the liver. nih.gov This allows the drug to reach the systemic circulation intact.

Controlled Release: Once in circulation, the ester bond of testosterone undecanoate is cleaved by endogenous non-specific esterases, slowly releasing the active testosterone. nih.gov This results in a more sustained and stable release profile compared to the administration of the parent drug.

This strategy effectively converts a drug unsuitable for oral administration into a viable therapeutic agent, highlighting the power of esterification in prodrug design. researchgate.net

Stereoselective Synthesis of Undecanoate Derivatives

The synthesis of molecules with specific three-dimensional arrangements is critical, as the biological activity of chiral compounds often depends on their stereochemistry. Stereoselective synthesis aims to produce a single desired stereoisomer, avoiding the formation of others.

Methodologies for stereoselective synthesis can be applied to undecanoate derivatives. For instance, biocatalytic reactions using enzymes like acylases have shown promise in catalyzing reactions with high stereoselectivity. researchgate.net These enzymatic methods can be employed for reactions such as domino reactions or Michael additions to create chiral centers with high diastereoselectivity.

Another approach involves stereoselective cyclization reactions. The synthesis of functionalized tetrahydrofuranols from chloropolyols demonstrates how high stereochemical control can be achieved, obviating the need for complex protecting group strategies. organic-chemistry.org Such methodologies could be adapted to functionalized undecanoate precursors to create cyclic derivatives with defined stereochemistry. The choice of catalyst, solvent, and reaction conditions can significantly influence the stereochemical outcome of a reaction. researchgate.net

Characterization of Novel Undecanoate Esters and Their Structural Isomers

The comprehensive characterization of newly synthesized undecanoate esters is essential to confirm their structure, purity, and solid-state properties. A combination of spectroscopic and analytical techniques is employed for this purpose.

For testosterone undecanoate and other crystalline esters, single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional molecular structure and crystal packing. nih.gov Studies on testosterone esters have revealed that longer-chain esters like undecanoate tend to crystallize in non-centrosymmetric space groups, with multiple molecules in the asymmetric unit. nih.gov

Other important characterization techniques include:

Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

Thermal Analysis: Techniques like Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are used to study the thermal stability and phase transitions of the compounds. nih.gov

Computational Methods: Hirshfeld surface analysis and the calculation of lattice energies provide insights into intermolecular interactions, such as C-H···O hydrogen bonds and dispersion forces, which govern the crystal stability. For long-chain esters like undecanoate, dispersion effects are typically the dominant stabilizing force in the crystal lattice. nih.govmdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Molecules per Asymmetric Unit (Z') | 2 |

| Total Lattice Energy | -220.7 kJ/mol |

| Dominant Intermolecular Force | Dispersion |

Data sourced from structural studies on long-chain testosterone esters. nih.gov

Validation methods, such as high-performance liquid chromatography (HPLC), are also crucial for quantifying the compound in various formulations and ensuring its purity. longdom.org

Emerging Research Directions and Future Perspectives for Pentyl Undecanoate Studies

Integration of Green Chemistry Principles in Pentyl Undecanoate Synthesis

The synthesis of esters like Pentyl Undecanoate is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. A primary focus is the use of biocatalysis, particularly employing enzymes like lipases, to replace traditional acid or base catalysts.

Lipase-catalyzed reactions offer significant advantages, including high selectivity (enantio- and regioselectivity), biodegradability, and the ability to operate under mild, eco-friendly conditions. acs.orgresearchgate.net Research into the enzymatic synthesis of various flavor esters has demonstrated the feasibility of these methods. cnr.itnih.gov Lipases, such as those from Candida antarctica (e.g., Novozym 435), are frequently used biocatalysts for producing esterified flavors. researchgate.net

A key trend in the green synthesis of esters is the move towards solvent-free systems. ulpgc.esnih.gov Eliminating organic solvents reduces pollution, lowers costs associated with solvent purchase and recovery, and simplifies product purification. ulpgc.escmu.edu Studies on the solvent-free synthesis of pentyl esters have shown high reaction rates and conversions, indicating that the use of a solvent is not always necessary. ulpgc.es This approach not only improves the volumetric productivity of the process but also aligns with the principles of creating more sustainable and economically viable manufacturing routes. ulpgc.esulpgc.es The products obtained from enzymatic synthesis are often labeled as "natural," which can increase their market value, particularly in the food and cosmetics industries. ulpgc.es

Future research will likely focus on optimizing these enzymatic, solvent-free systems for Pentyl Undecanoate production by exploring novel lipase (B570770) sources, enzyme immobilization techniques for enhanced reusability, and scaling up these processes for industrial application. researchgate.netbegellhouse.com

Advancements in Catalysis for Enhanced Efficiency and Selectivity in Esterification

Beyond biocatalysis, significant advancements are being made in the development of heterogeneous catalysts for esterification, which offer advantages like easy separation from the product, potential for reuse, and reduced waste generation. mdpi.com These catalysts are seen as a more sustainable alternative to corrosive and difficult-to-remove homogeneous acid catalysts. mdpi.com

Promising heterogeneous catalysts for ester synthesis include:

Ion Exchange Resins: Sulfonated polystyrene-divinylbenzene resins, such as Amberlyst 15, are effective for the esterification of free fatty acids under moderate temperatures. mdpi.com

Zeolites: These materials possess tunable acidity, high thermal stability, and well-defined pore structures, making them suitable for acid-catalyzed reactions. Beta zeolites, in particular, have shown superior performance in the esterification of carboxylic acids. mdpi.com

Mesoporous Materials: Functionalized mesoporous molecular sieves, such as P-SBA-15, have demonstrated high performance and stability in the esterification of undecylenic acid. researchgate.net

Metal Oxides and Mixed Metal Oxides: Catalysts like tungstated or sulfated zirconia have been explored for their high activity in esterification and transesterification reactions. oru.edu

The table below summarizes various catalytic systems investigated for the synthesis of esters similar to Pentyl Undecanoate.

| Catalyst Type | Example(s) | Key Advantages | Relevant Research Context |

| Homogeneous Acid | Sulfuric Acid, p-Toluenesulfonic Acid | High reaction rates | Traditional method, serves as a baseline for comparison. mdpi.com |

| Biocatalyst (Lipase) | Novozym 435 (Candida antarctica) | High selectivity, mild conditions, "natural" product. researchgate.net | Synthesis of various flavor esters. acs.orgcnr.it |

| Ion Exchange Resin | Amberlyst 15, Amberlyst 70 | Reusable, non-corrosive, easy separation. mdpi.com | Esterification of free fatty acids. mdpi.com |